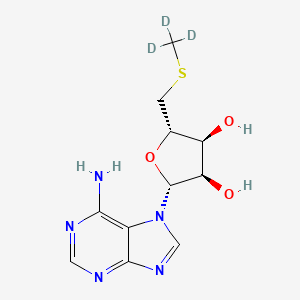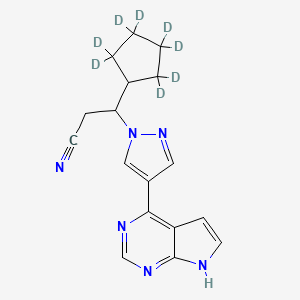
(Rac)-Ruxolitinib-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-Ruxolitinib-d8 is a deuterated form of Ruxolitinib, a selective inhibitor of Janus kinase 1 and Janus kinase 2. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This compound is primarily used in scientific research to study the effects of Janus kinase inhibition in various biological processes and diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Ruxolitinib-d8 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the core structure of Ruxolitinib. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions.
Formation of Core Structure: The core structure of Ruxolitinib is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions
(Rac)-Ruxolitinib-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
(Rac)-Ruxolitinib-d8 is widely used in scientific research due to its ability to inhibit Janus kinase 1 and Janus kinase 2. Its applications include:
Chemistry: Studying the effects of deuterium incorporation on the stability and reactivity of compounds.
Biology: Investigating the role of Janus kinase signaling in cellular processes and disease mechanisms.
Medicine: Exploring the therapeutic potential of Janus kinase inhibitors in treating diseases such as myelofibrosis and polycythemia vera.
Industry: Developing new drugs and optimizing existing therapies by enhancing their pharmacokinetic properties.
作用機序
(Rac)-Ruxolitinib-d8 exerts its effects by selectively inhibiting Janus kinase 1 and Janus kinase 2. These kinases are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, this compound disrupts the signaling pathways, leading to reduced inflammation and cell proliferation. The molecular targets include the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in immune response and hematopoiesis.
類似化合物との比較
Similar Compounds
Ruxolitinib: The non-deuterated form of (Rac)-Ruxolitinib-d8, used as a therapeutic agent for myelofibrosis and polycythemia vera.
Tofacitinib: Another Janus kinase inhibitor used to treat rheumatoid arthritis and other autoimmune diseases.
Baricitinib: A selective Janus kinase 1 and Janus kinase 2 inhibitor used for treating rheumatoid arthritis.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart, Ruxolitinib. This makes this compound a valuable tool in research for studying the effects of Janus kinase inhibition with improved stability and reduced metabolic degradation.
特性
分子式 |
C17H18N6 |
|---|---|
分子量 |
314.41 g/mol |
IUPAC名 |
3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile |
InChI |
InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/i1D2,2D2,3D2,4D2 |
InChIキー |
HFNKQEVNSGCOJV-SVYQBANQSA-N |
異性体SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)[2H] |
正規SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


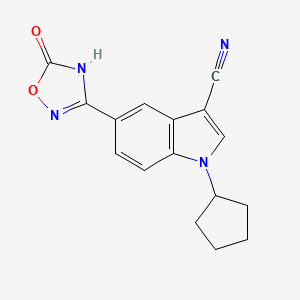
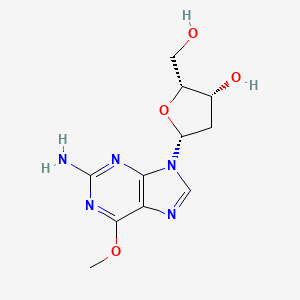
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)
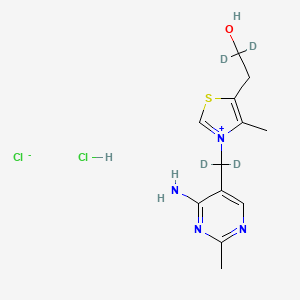
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
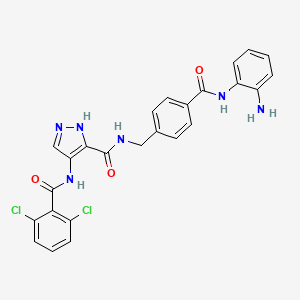
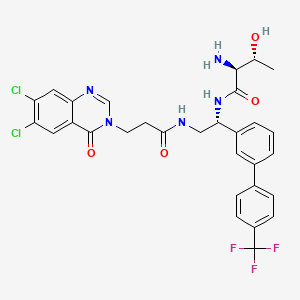
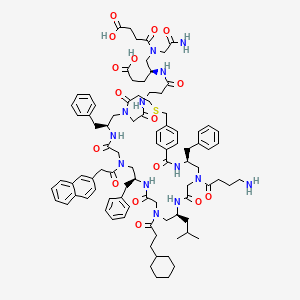

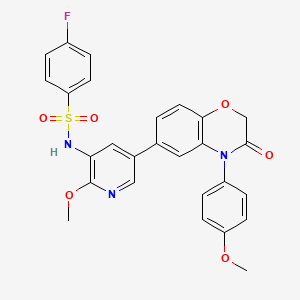
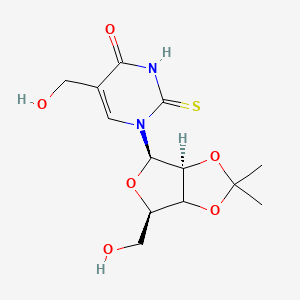
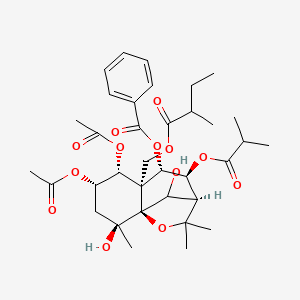
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)
